molecular formula C10H20O2 B2769876 Ethyl 4-methylheptanoate CAS No. 22084-69-1

Ethyl 4-methylheptanoate

Cat. No.: B2769876
CAS No.: 22084-69-1
M. Wt: 172.268
InChI Key: NYSADWJQUICPEE-UHFFFAOYSA-N
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Description

Ethyl 4-methylheptanoate is an organic compound classified as an ester. It is known for its pleasant fruity aroma, which makes it a valuable component in the flavor and fragrance industry. This compound is also recognized for its role as a pheromone in certain beetle species, specifically in the genus Nicrophorus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylheptanoate can be synthesized through the esterification of 4-methylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:

4-methylheptanoic acid+ethanolH2SO4ethyl 4-methylheptanoate+water\text{4-methylheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-methylheptanoic acid+ethanolH2​SO4​​ethyl 4-methylheptanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 4-methylheptanoic acid and ethanol.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 4-methylheptanoic acid and ethanol.

    Reduction: 4-methylheptanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylheptanoate has several applications in scientific research:

Mechanism of Action

As a pheromone, ethyl 4-methylheptanoate exerts its effects by binding to specific olfactory receptors in the target beetle species. This binding triggers a cascade of neural responses that lead to behavioral changes, such as attraction or aggregation . The molecular targets are primarily olfactory receptor neurons that are tuned to detect this specific compound.

Comparison with Similar Compounds

Ethyl 4-methylheptanoate can be compared to other esters with similar structures and functions:

    Ethyl 4-methyloctanoate: Similar in structure but with an additional carbon in the alkyl chain, also functions as a pheromone.

    Ethyl butanoate: A shorter chain ester with a fruity aroma, commonly used in flavorings.

    Ethyl hexanoate: Another ester with a fruity smell, used in the fragrance industry.

Uniqueness: this compound is unique due to its specific role as a pheromone in certain beetle species, which is not a common characteristic among esters .

Biological Activity

Ethyl 4-methylheptanoate is an organic compound that has garnered attention due to its biological activity, particularly in the context of pheromone signaling among certain beetle species. This compound is primarily recognized as an aggregation pheromone, which plays a crucial role in the mating and social behaviors of insects, especially within the family Silphidae and Scarabaeidae.

Chemical Structure and Properties

This compound is classified as a fatty acid ester with the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol

Attraction Mechanism

Research has shown that this compound functions as a male-produced pheromone in various beetle species. For instance, studies involving the coconut rhinoceros beetle (Oryctes rhinoceros) indicated that this compound is equally attractive as ethyl chrysanthemumate and more attractive than 4-methyloctanoic acid. Field trapping experiments demonstrated that traps baited with this compound captured significant numbers of both male and female beetles, indicating its efficacy in attracting these insects for mating purposes .

Comparative Efficacy

The attractiveness of this compound was assessed in various studies:

CompoundAttractiveness Level
This compoundHigh (comparable to ethyl chrysanthemate)
Ethyl chrysanthemateHigh
4-Methyloctanoic acidModerate

These findings suggest that while this compound is effective, further research is necessary to fully understand its role and potential applications in pest management strategies .

Case Studies and Experimental Findings

  • Nicrophorus Beetles : In studies involving Nicrophorus vespilloides, it was found that males exhibiting pheromone-releasing behavior attracted females effectively. The analysis of volatile chemicals revealed the presence of this compound among other compounds .
  • Coconut Rhinoceros Beetle : A field study conducted in oil palm plantations demonstrated that traps baited with a combination of male-produced compounds, including this compound, significantly increased beetle captures when combined with rotting oil palm fruit bunches. This indicates the potential for using this pheromone in integrated pest management programs .

Research Findings and Future Directions

Research indicates that while this compound shows promise as an effective attractant, there are still gaps in understanding its full biological activity. Future studies should focus on:

  • Dose-Response Relationships : Investigating how varying concentrations affect attraction rates.
  • Behavioral Studies : Understanding how this compound influences mating behaviors and social interactions among target species.
  • Field Applications : Testing its effectiveness in real-world pest management scenarios to evaluate practicality and efficiency.

Properties

IUPAC Name

ethyl 4-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSADWJQUICPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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